molecular formula C27H25ClN4O2S B11218127 7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218127
M. Wt: 505.0 g/mol
InChI Key: VOQHGRYONNZIIM-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4-one core modified with a 2-sulfanylidene moiety, a 4-chlorophenylmethyl group at position 3, and a 4-benzylpiperazine-1-carbonyl substituent at position 5. The sulfanylidene group introduces redox-active properties, which could influence metabolic stability or enzymatic interactions .

Properties

Molecular Formula

C27H25ClN4O2S

Molecular Weight

505.0 g/mol

IUPAC Name

7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H25ClN4O2S/c28-22-9-6-20(7-10-22)18-32-26(34)23-11-8-21(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)17-19-4-2-1-3-5-19/h1-11,16H,12-15,17-18H2,(H,29,35)

InChI Key

VOQHGRYONNZIIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including the compound in focus, exhibit significant antimicrobial properties. A study synthesized various quinazolinone derivatives and tested them against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that certain derivatives demonstrated antibacterial activity comparable to standard antibiotics .

Anticancer Potential

Quinazolinone compounds have been extensively studied for their anticancer properties. The compound of interest has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of quinazolinones were evaluated for their ability to induce apoptosis in cancer cell lines, with some exhibiting potent activity against specific types of cancer cells .

Modulation of Enzymatic Activity

The compound has been investigated for its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This modulation can have implications for pain management and neuroprotection, making it a candidate for further pharmacological exploration .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of quinazolinone derivatives, including the target compound, and assessed their antimicrobial efficacy using the agar diffusion method. The results indicated that compounds exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents against infections .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to inhibit tubulin polymerization, a critical process in cell division. The findings revealed that certain derivatives led to significant disruption of microtubule formation in cancer cells, highlighting their potential as anticancer agents .

Comparative Analysis of Quinazolinone Derivatives

Compound Activity Type Target Pathogen/Cell Line Efficacy
Compound AAntimicrobialStaphylococcus aureusModerate
Compound BAnticancerHeLa CellsHigh
Target CompoundAntimicrobial/AnticancerVarious Bacteria/Cancer CellsSignificant

This table summarizes the activities of various quinazolinone derivatives, emphasizing the broad spectrum of biological activities associated with this class of compounds.

Mechanism of Action

The mechanism of action of 7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Quinazolin-4-one 4-Benzylpiperazine, 4-Cl-benzyl, S=S N/A (Theoretical)
Furan-piperazine analogue Tetrahydroquinazolinone Furan-carbonyl-piperazine, 2-methoxyethyl N/A
Chromen-2-one derivative Chromen-2-one Hydroxybenzyl-piperazine-propoxy Antioxidant (IC₅₀ = 12 µM DPPH assay)
Pyrazole-sulfonamide Pyrazole 4-Chlorophenyl, benzenesulfonamide COX-2 inhibition (IC₅₀ = 0.8 µM)
Hydrazinyl-quinoline Quinoline Hydrazinyl-heteroarylidene Antimicrobial (MIC = 8–32 µg/mL)

Biological Activity

The compound 7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative that has garnered attention for its potential biological activities. Quinazolinone compounds are known for their diverse pharmacological properties, including antitumor, anticonvulsant, anti-inflammatory, and antibacterial effects. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a quinazolinone core with various substituents that enhance its biological activity. The presence of the benzylpiperazine moiety is particularly significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities associated with quinazolinone derivatives can be categorized into several key areas:

  • Anticonvulsant Activity :
    • Quinazolinones have been reported to exhibit anticonvulsant properties by modulating neurotransmitter systems. For instance, compounds with similar structures have shown efficacy in binding to AMPA receptors, which are critical in excitatory neurotransmission .
    • In studies, derivatives of quinazolinone were synthesized and tested for anticonvulsant activity against standard drugs such as diazepam. Some derivatives exhibited significant activity, indicating potential for treating epilepsy .
  • Antitumor Activity :
    • The quinazolinone scaffold has been linked to antitumor effects through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Compounds similar to the target compound have demonstrated selective cytotoxicity against different cancer cell lines .
  • Anti-inflammatory and Analgesic Effects :
    • Research indicates that quinazolinone derivatives can possess anti-inflammatory properties. The modulation of inflammatory pathways may contribute to their analgesic effects, making them candidates for pain management therapies .
  • CNS Activity :
    • The benzylpiperazine component suggests potential central nervous system (CNS) activity. Piperazine derivatives are known to influence dopaminergic and serotonergic systems, which could lead to applications in treating mood disorders and anxiety .

Case Studies and Research Findings

Several studies have investigated the biological activities of related quinazolinone compounds:

StudyFindings
Study 1Synthesis of various quinazolinone derivatives showed that modifications at specific positions significantly enhanced anticonvulsant activity compared to standard treatments .
Study 2A series of piperazine-containing quinazolinones were evaluated for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting tumor growth .
Study 3Assessment of anti-inflammatory properties indicated that certain derivatives effectively reduced inflammation markers in vitro .

The mechanisms underlying the biological activities of this compound likely involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., AMPA) affecting neuronal excitability.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or tumor growth.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions and piperazine ring integrity. Aromatic protons in the 4-chlorophenyl group appear as doublets near δ 7.3–7.5 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C28_{28}H24_{24}ClN4_4O2_2S: ~539.1).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. Validate using CCDC deposition protocols .

Example : A similar quinazolinone derivative was resolved to Rfactor<0.05R_{\text{factor}} < 0.05 using SHELXTL, confirming the sulfanylidene moiety’s planar geometry .

Basic: What are the preliminary steps to assess biological activity?

Q. Methodological Answer :

  • In Vitro Assays :
    • Screen against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays.
    • Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Modify the benzylpiperazine or chlorophenyl groups and compare IC50_{50} values to identify pharmacophores .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements for statistical validity.

Advanced: How to resolve contradictions in crystallographic data?

Q. Methodological Answer :

  • Data Validation : Use PLATON or SHELXL’s ADDSYM to check for missed symmetry or twinning .
  • Hydrogen Bonding Analysis : Apply Etter’s graph-set notation to identify recurring motifs (e.g., D(2)D(2) for dimeric interactions). For example, sulfanylidene S atoms often form C–H···S interactions, which can explain packing discrepancies .
  • Refinement Strategies : If Rint>0.1R_{\text{int}} > 0.1, consider anisotropic displacement parameters or alternative space groups .

Case Study : A related triazolothiadiazine derivative showed twinning; SHELXD’s twin law refinement reduced RfactorR_{\text{factor}} from 0.10 to 0.044 .

Advanced: How to design experiments to study environmental degradation?

Q. Methodological Answer :

  • Experimental Design :
    • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor via LC-MS for photolysis products .
    • Biotic Degradation : Use soil microcosms with HPLC-MS/MS to track metabolite formation (e.g., piperazine ring cleavage products) .
  • Data Analysis : Apply first-order kinetics to estimate half-lives. Use QSAR models to predict ecotoxicity of degradation intermediates.

Reference : Follow ISO 11348-3 for standardized toxicity testing in Vibrio fischeri .

Advanced: How to optimize synthetic yield and purity?

Q. Methodological Answer :

  • Reaction Optimization :
    • Use Design of Experiments (DoE) to vary parameters (e.g., stoichiometry, temperature). For example, a 1.2:1 molar ratio of benzylpiperazine to quinazolinone precursor increased yield by 22% .
    • Employ microwave synthesis (100°C, 30 min) to reduce side reactions vs. conventional reflux (6 hr) .
  • Purification : Use preparative HPLC with a C18 column (MeCN/H2_2O gradient) for >98% purity. Validate via 19^{19}F NMR if fluorinated analogs are present .

Troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .

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